molecular formula C7H16Si B008382 [(Z)-but-2-en-2-yl]-trimethylsilane CAS No. 87842-32-8

[(Z)-but-2-en-2-yl]-trimethylsilane

Cat. No.: B008382
CAS No.: 87842-32-8
M. Wt: 128.29 g/mol
InChI Key: QOZLCBPYZLFNST-SREVYHEPSA-N
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Description

This compound is part of the silane family, which is known for its versatility and reactivity in organic synthesis. Silanes are widely used in various chemical reactions and material synthesis due to their unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, trimethyl(1-methyl-1-propenyl)-, (E)- typically involves the reaction of trimethylchlorosilane with an appropriate alkene under specific conditions. One common method is the hydrosilylation reaction, where trimethylchlorosilane reacts with 1-methyl-1-propene in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of Silane, trimethyl(1-methyl-1-propenyl)-, (E)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Silane, trimethyl(1-methyl-1-propenyl)-, (E)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into simpler silanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silanes.

    Substitution: Halogenated or alkylated silanes.

Scientific Research Applications

Silane, trimethyl(1-methyl-1-propenyl)-, (E)- has diverse applications in scientific research:

    Biology: Employed in the modification of biomolecules for improved stability and reactivity.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to modify surface properties.

    Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties

Mechanism of Action

The mechanism of action of Silane, trimethyl(1-methyl-1-propenyl)-, (E)- involves its ability to form strong bonds with various substrates. The trimethylsilyl group can interact with different molecular targets, leading to modifications in the chemical and physical properties of the substrates. This interaction is facilitated by the silicon atom, which can form stable bonds with carbon, oxygen, and other elements.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl chloride: Another silane compound used in organic synthesis.

    Trimethylsilyl bromide: Similar to trimethylsilyl chloride but with a bromine atom.

    Trimethylsilyl iodide: Contains an iodine atom instead of chlorine or bromine.

Uniqueness

Silane, trimethyl(1-methyl-1-propenyl)-, (E)- is unique due to its specific structure, which includes a 1-methyl-1-propenyl group. This structure imparts distinct reactivity and properties compared to other trimethylsilyl compounds. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

[(Z)-but-2-en-2-yl]-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16Si/c1-6-7(2)8(3,4)5/h6H,1-5H3/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZLCBPYZLFNST-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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